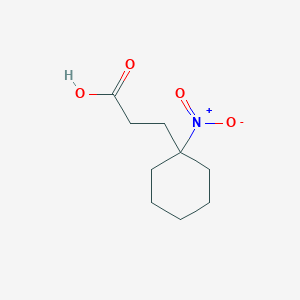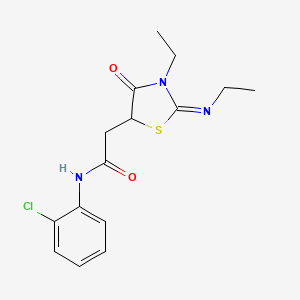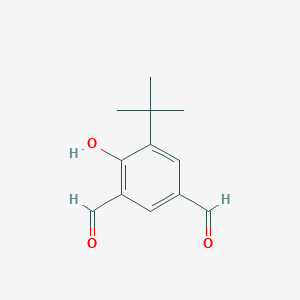
5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.23776 . It is used as a monomer to synthesize Covalent Organic Framework (COF) materials .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H14O3 . Unfortunately, the specific structural details are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Characterization in Chemistry
Oxidovanadium(V) Complexes : The compound interacts with vanadyl acetylacetonate to form vanadium(V) complexes, showcasing its role in complex chemical syntheses. These complexes feature the less common [VO]3+ cation and are significant for understanding supramolecular assemblies and hydrogen bonding (Back, Rossini Kopp, Manzoni de Oliveira, & Piquini, 2012).
Microwave-Assisted Extraction and GC-MS : This compound is used in methods like microwave-assisted extraction (MAE) combined with gas chromatography-mass spectrometry (GC-MS) for analyzing drug packaging material compatibility (Liu et al., 2019).
Applications in Material Science
Copper(II) Complexes and Silver(I) Adducts : Its derivatives are used to synthesize copper(II) complexes and their silver(I) adducts. These studies contribute to understanding the electrochemical properties of such complexes (Sylvestre et al., 2005).
Photophysical Properties in Optoelectronic Applications : Derivatives of the compound are explored for their photophysical properties, indicating potential use in organic optoelectronic applications like OLEDs (Hu et al., 2013).
Advanced Chemical Synthesis
Suzuki Cross-Coupling Reaction : It's utilized in the Suzuki cross-coupling reaction, a pivotal method in organic chemistry, for synthesizing complex organic compounds (Wang et al., 2014).
Chemical Toxicological Studies : The compound is significant in toxicological studies, particularly in the identification and quantification in various biological materials (Shormanov et al., 2017).
Environmental and Safety Applications
Synthesis and Environmental Safety : The compound is synthesized and analyzed for its safety in environmental applications, indicating its relevance in eco-friendly chemical processes (Longchao, 2013).
Overcharge Protection in Lithium-Ion Batteries : Derivatives of the compound are investigated for their role in overcharge protection of lithium-ion batteries, an essential aspect of battery safety and efficiency (Zhang et al., 2010).
Allergen Research
- Contact Allergens in Resin : This compound is studied as part of the investigation into contact allergens found in certain resins, contributing to dermatological safety (Zimerson & Bruze, 2002).
Host Material Synthesis
- Open-Chain Host Synthesis : The compound is involved in the synthesis of open-chain hosts for separating hard-to-separate molecular mixtures, highlighting its importance in molecular separation technologies (Morohashi et al., 2018).
Propriétés
IUPAC Name |
5-tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)10-5-8(6-13)4-9(7-14)11(10)15/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWDKUHSQODBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-4-hydroxybenzene-1,3-dicarbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


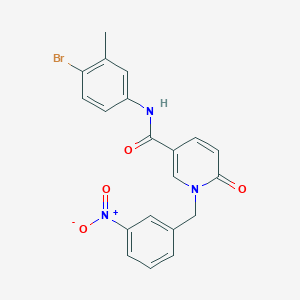
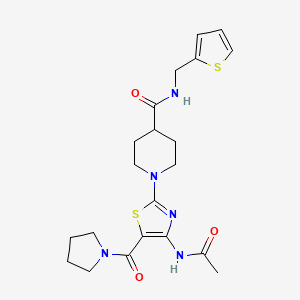
![2-Chloro-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)propyl]acetamide](/img/structure/B3001333.png)


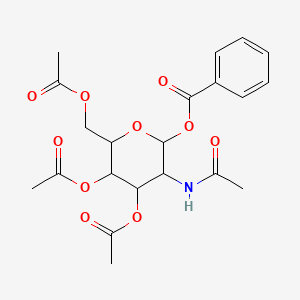
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B3001340.png)
![Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate](/img/structure/B3001342.png)
![5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3001344.png)

